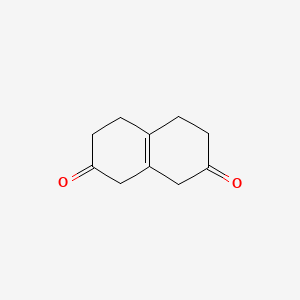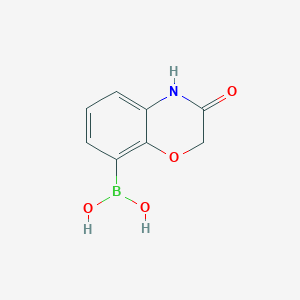![molecular formula C10H15BrO3 B13461282 Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate: is a chemical compound with the molecular formula C11H17BrO2 It is a member of the bicyclo[222]octane family, which is characterized by a unique three-dimensional structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar solvents like water or ethanol.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学的研究の応用
Chemistry: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in the development of antiviral, antibacterial, and anticancer agents .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
作用機序
The mechanism of action of Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, its bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
類似化合物との比較
- Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Comparison: Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its hydroxymethyl and aminomethyl analogs. The bromomethyl group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
特性
分子式 |
C10H15BrO3 |
|---|---|
分子量 |
263.13 g/mol |
IUPAC名 |
methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H15BrO3/c1-13-8(12)10-4-2-9(6-11,3-5-10)7-14-10/h2-7H2,1H3 |
InChIキー |
VCUWOYDKDAUBLM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CCC(CC1)(CO2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
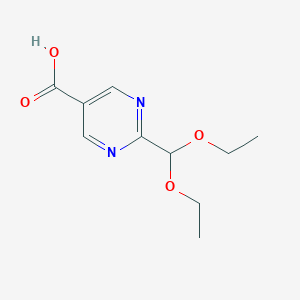
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
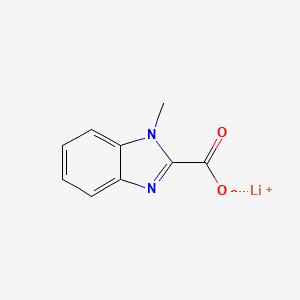
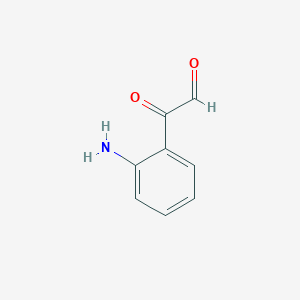
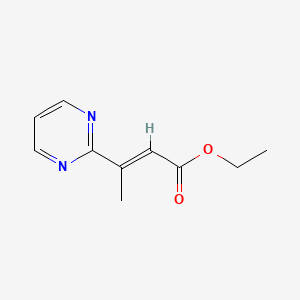
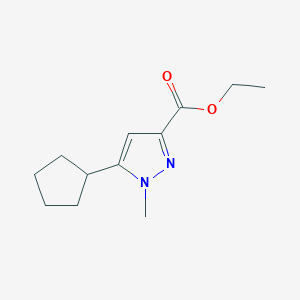
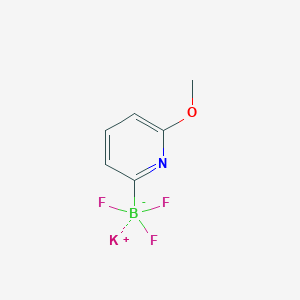
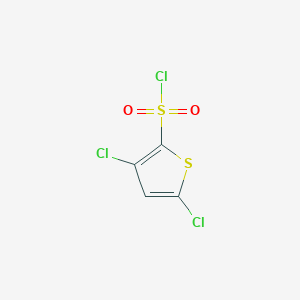
![2-Fluoro-3-(2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13461254.png)
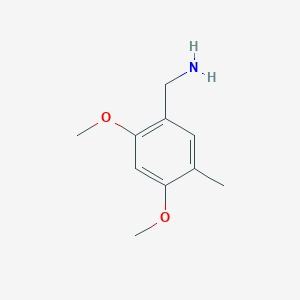
![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
